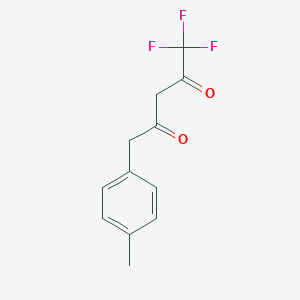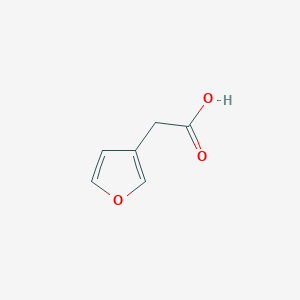
Venoterpine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6S,7R)-6,7-Dihydro-7-methyl-5H-cyclopenta[C]pyridin-6-OL is a natural product found in Rauvolfia yunnanensis, Dipsacus inermis, and other organisms with data available.
科学的研究の応用
Scientific Research Applications
Anticancer Properties : Venoterpine, isolated from the fruits of Camptotheca acuminata, a Chinese indigenous plant, has been noted for its presence alongside anticancer principles like camptothecin and 10-hydroxy-camptothecin. The sodium salt of 10-hydroxy-camptothecin, derived from similar sources, has been tested clinically for cancer treatment (Hsu, 1977).
Solid-State Characterization : In a study involving venlafaxine hydrochloride (VEN), a compound structurally related to this compound, solid-state characterization was performed. This involved analyzing different polymorphic forms of VEN using techniques like X-ray Powder Diffraction and Raman Spectroscopy. Such techniques could be applicable for the analysis of this compound as well (Bernardi et al., 2013).
Biological Attenuation Processes : Venlafaxine's chiral signature has been used to study biological attenuation processes in water. This indicates the potential for studying the behavior of this compound in similar environmental contexts, especially considering its pharmaceutical and possibly biologically active nature (Li et al., 2013).
Pharmacological Research : this compound, being a part of the chemical constituents of Camptotheca acuminata, suggests its potential for further pharmacological research, especially in the context of plant-based medicine and natural product chemistry (Lin, 1977).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Venoterpine involves the condensation of 2,4-dimethoxybenzaldehyde with 2-aminopyrimidine followed by cyclization with ethyl acetoacetate. The resulting product is then subjected to demethylation and reduction to obtain Venoterpine.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "2-aminopyrimidine", "ethyl acetoacetate", "sodium borohydride", "iodomethane", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde with 2-aminopyrimidine in ethanol with catalytic hydrochloric acid to form 2-(2,4-dimethoxyphenyl)-4,6-dimethylpyrimidine.", "Step 2: Cyclization of 2-(2,4-dimethoxyphenyl)-4,6-dimethylpyrimidine with ethyl acetoacetate in acetic acid with catalytic hydrochloric acid to form ethyl 5-(2,4-dimethoxyphenyl)-2,4-dimethyl-6-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate.", "Step 3: Demethylation of ethyl 5-(2,4-dimethoxyphenyl)-2,4-dimethyl-6-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with iodomethane and sodium hydroxide in ethanol to form ethyl 5-(2-hydroxy-4-methoxyphenyl)-2,4-dimethyl-6-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate.", "Step 4: Reduction of ethyl 5-(2-hydroxy-4-methoxyphenyl)-2,4-dimethyl-6-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with sodium borohydride in ethanol to form Venoterpine." ] } | |
CAS番号 |
17948-42-4 |
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
(6S,7R)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol |
InChI |
InChI=1S/C9H11NO/c1-6-8-5-10-3-2-7(8)4-9(6)11/h2-3,5-6,9,11H,4H2,1H3/t6-,9+/m1/s1 |
InChIキー |
IOIGOIPHPUCFOB-MUWHJKNJSA-N |
異性体SMILES |
C[C@H]1[C@H](CC2=C1C=NC=C2)O |
SMILES |
CC1C(CC2=C1C=NC=C2)O |
正規SMILES |
CC1C(CC2=C1C=NC=C2)O |
外観 |
Cryst. |
melting_point |
130-132°C |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is venoterpine and where is it found?
A1: this compound is a monoterpenoid alkaloid originally isolated from the fruits of Alstonia venenata R.Br. []. It has since been found in other plant species, including Strychnos pungens, Camptotheca acuminata, Alstonia angustiloba, Vinca pusilla, and Rauvolfia serpentina [, , , , ].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C16H22N2O, and its molecular weight is 258.36 g/mol [, ].
Q3: Has the structure of this compound been confirmed?
A4: Yes, the structure of this compound has been determined and confirmed using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. Researchers have also established its absolute configuration [, ].
Q4: What is the significance of finding this compound alongside other bioactive compounds?
A5: The co-occurrence of this compound with other known bioactive compounds, like camptothecin in Camptotheca acuminata and various alkaloids in Alstonia angustiloba, suggests potential synergistic effects and warrants further investigation into its possible contributions to the overall therapeutic properties of these plants [, , ].
Q5: Are there any studies exploring the potential of this compound in treating sepsis?
A6: A metabolomics study identified this compound as one of ten potential biomarkers in the plasma of sepsis patients. This suggests that this compound levels could be investigated further for its potential role in sepsis diagnosis or monitoring [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)


![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)
![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)






![4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B170657.png)
![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B170659.png)
